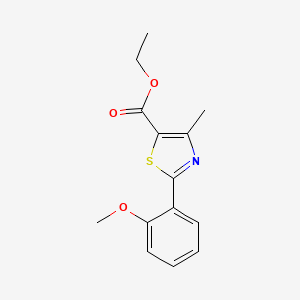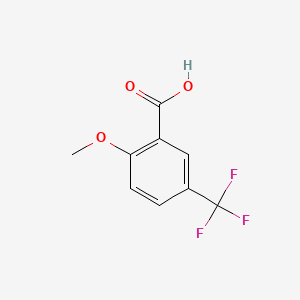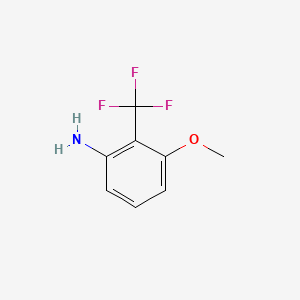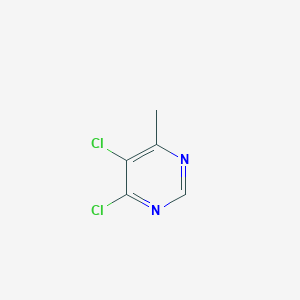
4,5-二氯-6-甲基嘧啶
概述
描述
4,5-Dichloro-6-methylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a methyl group at position 6. It is widely used in various chemical and pharmaceutical applications due to its unique structural properties.
科学研究应用
4,5-Dichloro-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: 4,5-Dichloro-6-methylpyrimidine derivatives have shown potential as antiviral, anticancer, and antimicrobial agents. They are used in the development of new therapeutic drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用机制
Target of Action
It’s known that pyrimidine derivatives have significant biological activities and are used in the medical and pharmaceutical fields .
Mode of Action
4,5-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It also reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dichloro-6-methylpyrimidine . .
生化分析
Biochemical Properties
4,5-Dichloro-6-methylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .
Cellular Effects
4,5-Dichloro-6-methylpyrimidine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to significant changes in cell function, including anti-inflammatory and analgesic effects.
Molecular Mechanism
The molecular mechanism of 4,5-Dichloro-6-methylpyrimidine involves its binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, and supports adenosine inhibition of thrombocytopenia . These interactions result in the modulation of gene expression and enzyme activity, leading to its observed biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dichloro-6-methylpyrimidine can change over time. Studies have shown that it remains stable under certain conditions but may degrade under others
Dosage Effects in Animal Models
The effects of 4,5-Dichloro-6-methylpyrimidine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and antihypertensive activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4,5-Dichloro-6-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and supports the biosynthesis of PGI2 . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, 4,5-Dichloro-6-methylpyrimidine is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can influence its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4,5-Dichloro-6-methylpyrimidine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methylpyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under reflux conditions, where 6-methylpyrimidine is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.
Industrial Production Methods: In industrial settings, the production of 4,5-Dichloro-6-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial production.
化学反应分析
Types of Reactions: 4,5-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions involve the use of palladium catalysts and are carried out under mild conditions.
Reduction Reactions: The compound can be reduced to form 4,5-dichloro-6-methylpyrimidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, alkenes.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution Reactions: 4-amino-5-chloro-6-methylpyrimidine, 4-thio-5-chloro-6-methylpyrimidine.
Coupling Reactions: 4-aryl-5-chloro-6-methylpyrimidine, 4-alkenyl-5-chloro-6-methylpyrimidine.
Reduction Reactions: 4,5-dichloro-6-methylpyrimidine derivatives.
相似化合物的比较
4,5-Dichloro-6-methylpyrimidine can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound has chlorine atoms at positions 2 and 4, and a methyl group at position 6. It is used in similar applications but has different reactivity due to the position of the chlorine atoms.
4,6-Dichloro-5-methylpyrimidine: This compound has chlorine atoms at positions 4 and 6, and a methyl group at position 5. It is used in the synthesis of various heterocyclic compounds and has different chemical properties compared to 4,5-Dichloro-6-methylpyrimidine.
The uniqueness of 4,5-Dichloro-6-methylpyrimidine lies in its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and pharmaceutical applications.
属性
IUPAC Name |
4,5-dichloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUNBOQRQYAIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472764 | |
| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83942-10-3 | |
| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
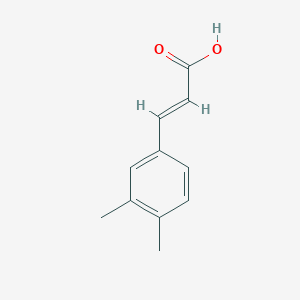
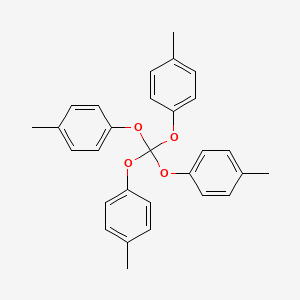
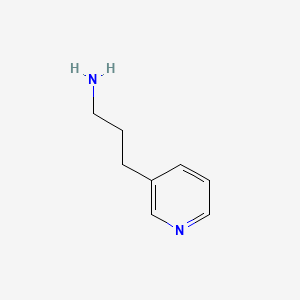
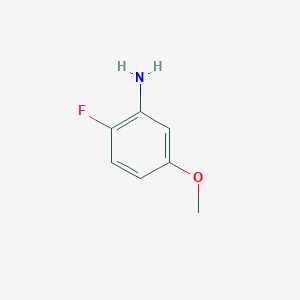
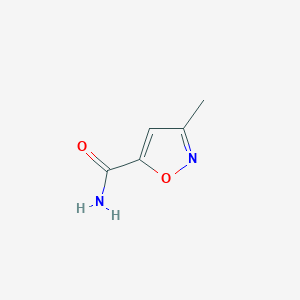

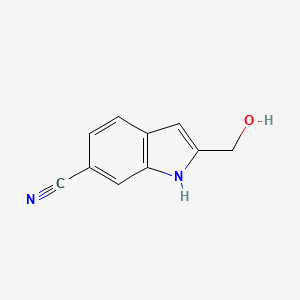
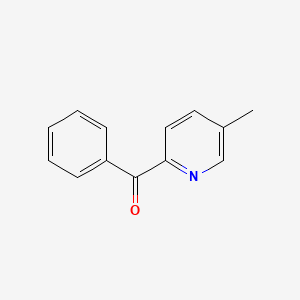

![2,5-dibromo-1H-benzo[d]imidazole](/img/structure/B1314508.png)
